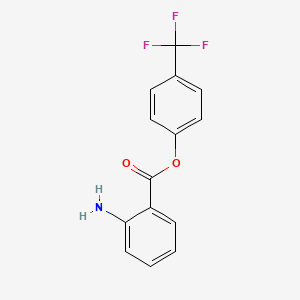
4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine is an organic compound that features a pyridine ring substituted with a chloro group at the 4-position and a benzyl ether group at the 2-position, where the benzyl group is further substituted with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyridine and 2-(trifluoromethyl)benzyl alcohol.
Etherification Reaction: The 2-(trifluoromethyl)benzyl alcohol is reacted with 4-chloropyridine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the ether linkage.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position of the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzyl ether linkage can be oxidized to form the corresponding benzaldehyde derivative.
Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like acetonitrile (CH3CN) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of piperidine derivatives.
Applications De Recherche Scientifique
4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group and pyridine ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(trifluoromethyl)pyridine: Similar structure but lacks the benzyl ether group.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but has a fluoro group instead of a chloro group.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethylbenzyl group but lacks the pyridine ring.
Uniqueness
4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine is unique due to the combination of its chloro-substituted pyridine ring and the trifluoromethylbenzyl ether group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1346707-18-3 |
|---|---|
Formule moléculaire |
C13H9ClF3NO |
Poids moléculaire |
287.66 g/mol |
Nom IUPAC |
4-chloro-2-[[2-(trifluoromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H9ClF3NO/c14-10-5-6-18-12(7-10)19-8-9-3-1-2-4-11(9)13(15,16)17/h1-7H,8H2 |
Clé InChI |
AEKQQFNPDJFCKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=NC=CC(=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)










